6-Fluorobenzofuran-3-carboxylic acid
Overview
Description
6-Fluoro-1-benzofuran-3-carboxylic acid is an organic compound. It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring . It has been used as a reagent in the development of potent LFA-1/ICAM antagonist SAR 118 as an ophthalmic solution for treating dry eyes .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of 6-Fluoro-1-benzofuran-3-carboxylic acid is C9H5FO3. It is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Physical and Chemical Properties Analysis
6-Fluoro-1-benzofuran-3-carboxylic acid is a yellow crystalline solid that is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone . Its molecular weight is 180.13 g/mol.Scientific Research Applications
Synthesis and Coordination Reactions
6-Fluoro-1-benzofuran-3-carboxylic acid and its derivatives are pivotal in the synthesis of complex molecules and coordination reactions. For instance, the preparation of Benzofuro[3,2-c]pyridine from related carboxylic acids underscores the compound's utility in generating novel heterocyclic structures, which are subsequently used to prepare metal complexes with significant thermal stability (Mojumdar, Šimon, & Krutošíková, 2009).
Intermediate in Pharmaceutical Synthesis
The role of 6-Fluoro-1-benzofuran-3-carboxylic acid derivatives as key intermediates in pharmaceutical synthesis is noteworthy. A specific synthesis pathway of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a crucial intermediate for antihypertensive agents like Nebivolol, highlights the compound's importance in drug development processes, offering potential for industrial scale-up due to the mild reaction conditions and accessibility of agents (Chen Xin-zhi, 2007).
Structural and Spectroscopic Studies
Structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives, including 6-Fluoro-1-benzofuran-3-carboxylic acid, have been conducted to understand their electronic and vibrational properties, alongside investigating their biological activities against cancer and microbial diseases. This comprehensive approach, combining DFT calculations and molecular docking, underlines the versatility of these compounds in both theoretical and applied chemistry contexts (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
Fluorogenic Reagents Development
In the development of fluorogenic reagents, derivatives of 6-Fluoro-1-benzofuran-3-carboxylic acid have been utilized to design compounds like 4-mercapto-7-methylthio-2,1,3-benzoxadiazole, which reacts with carboxylic acids to produce highly fluorescent derivatives. Such advancements not only contribute to the analytical chemistry field by enhancing detection sensitivities but also demonstrate the compound's utility in creating superior reagents for bioanalytical applications (Uchiyama, Santa, & Imai, 2001).
Supramolecular Chemistry
The study of 1-Benzofuran-2,3-dicarboxylic acid, related to 6-Fluoro-1-benzofuran-3-carboxylic acid, in its monoanionic form has provided insights into its ability to form supramolecular adducts with various cations. This showcases the compound's potential in designing new organometallic complexes and supramolecular structures, highlighting its relevance in the exploration of new materials and chemical sensors (Koner & Goldberg, 2009).
Mechanism of Action
Safety and Hazards
Precautions must be taken when handling 6-Fluoro-1-benzofuran-3-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including the treatment of skin diseases such as cancer or psoriasis . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1-benzofuran-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting the conduction velocity and reducing sinus node autonomy . This interaction suggests its potential use in managing cardiac arrhythmias.
Cellular Effects
The effects of 6-Fluoro-1-benzofuran-3-carboxylic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects are mediated through its interaction with various cellular components, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-Fluoro-1-benzofuran-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific targets within the cell underlies its biological activity and therapeutic potential .
Metabolic Pathways
6-Fluoro-1-benzofuran-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its biological activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, 6-Fluoro-1-benzofuran-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 6-Fluoro-1-benzofuran-3-carboxylic acid is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects .
Properties
IUPAC Name |
6-fluoro-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVWVNCCIAXRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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